molecular formula C7H11N3O2 B13565454 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13565454
M. Wt: 169.18 g/mol
InChI Key: KKKAWBDMVLFWNC-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the condensation of 1,3-diketones with hydrazines. . The reaction conditions often involve refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as transition metals or enzymes may also be employed to improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives. These products can have different biological and chemical properties, making them useful in various applications .

Scientific Research Applications

4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and antimicrobial properties.

    Industry: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to changes in metabolic pathways. These interactions are often mediated by the amino and carboxylic acid groups, which can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

4-amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and carboxylic acid groups allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

4-amino-2-ethyl-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H11N3O2/c1-3-10-6(7(11)12)5(8)4(2)9-10/h3,8H2,1-2H3,(H,11,12)

InChI Key

KKKAWBDMVLFWNC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C(=O)O

Origin of Product

United States

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